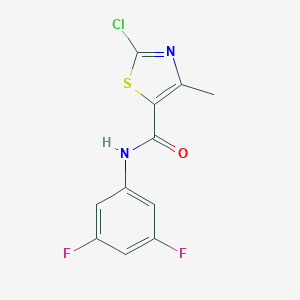
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been of increasing interest in scientific research. This molecule is also commonly known as Diflunisal, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
Wirkmechanismus
The exact mechanism of action of diflunisal is not fully understood. However, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Diflunisal also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Diflunisal has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX enzymes: This leads to a decrease in the production of inflammatory mediators such as prostaglandins.
2. Inhibition of NF-κB: This leads to a decrease in the expression of pro-inflammatory genes.
3. Antioxidant: Diflunisal has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Some advantages and limitations of using diflunisal in lab experiments include:
Advantages:
1. Potent anti-inflammatory effects: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
2. Low toxicity: Diflunisal has low toxicity, making it a safe compound to use in lab experiments.
Limitations:
1. Limited solubility: Diflunisal has limited solubility in water, which may limit its use in certain experiments.
2. Lack of specificity: Diflunisal inhibits both COX-1 and COX-2 enzymes, which may limit its specificity in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on diflunisal, including:
1. Development of more specific COX inhibitors: Further research is needed to develop more specific COX inhibitors that can target specific isoforms of the enzyme.
2. Combination therapy: Studies have shown that diflunisal may have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
3. Clinical trials: Further clinical trials are needed to determine the efficacy and safety of diflunisal in the treatment of various diseases and conditions.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the effects of diflunisal.
Synthesemethoden
The synthesis of 2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through various methods. One common method involves the reaction of 3,5-difluoroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 2-chloro-4-methylthiazole-5-carboxylic acid. Another method involves the reaction of 3,5-difluoroaniline with 2-chloro-4-methylthiazole-5-carboxylic acid in the presence of thionyl chloride and thiosemicarbazide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in treating various diseases and conditions. Some of the research applications include:
1. Anti-inflammatory: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
2. Anticancer: Studies have shown that diflunisal has anticancer properties, particularly in the treatment of colon, breast, and prostate cancers.
3. Neuroprotective: Diflunisal has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
Molekularformel |
C11H7ClF2N2OS |
Molekulargewicht |
288.7 g/mol |
IUPAC-Name |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7ClF2N2OS/c1-5-9(18-11(12)15-5)10(17)16-8-3-6(13)2-7(14)4-8/h2-4H,1H3,(H,16,17) |
InChI-Schlüssel |
HHDSRGJTDYYOJH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Kanonische SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
Löslichkeit |
20.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-(Phenylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287306.png)